molecular formula C30H22O10 B1262212 Daphnogirin A

Daphnogirin A

Cat. No. B1262212
M. Wt: 542.5 g/mol
InChI Key: KVPJDVHJFGPPAB-ZDERHKTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daphnogirin A is a natural product found in Daphne giraldii with data available.

Scientific Research Applications

Antioxidative Activity

  • Daphnogirins A and B were obtained from the roots of Daphne giraldii. These compounds, including Daphnogirin A, have shown significant antioxidative activity, as indicated by an oxygen radical scavenging assay. This suggests a potential application in combating oxidative stress-related diseases or conditions (Zhou et al., 2007).

Phytochemical Composition

  • New Phenolic Components : Research has identified Daphnogirin among several new compounds isolated from the leaves and stems of Daphne giraldii. These findings contribute to the understanding of the phytochemical composition of this plant, which is crucial for exploring its various applications in scientific research (Liao et al., 2005).

Chemical Synthesis

  • Total Synthesis of Daphniphyllum Alkaloids : The Daphniphyllum alkaloids, including daphenylline, are a class of natural products with diverse biological activities. The first total synthesis of daphenylline, which has a complex structure, provides a foundation for the synthesis and study of related compounds like Daphnogirin A (Lu et al., 2013).

Ecotoxicology

  • Daphnia Magna Toxicological Studies : Research on Daphnia magna, a model organism in toxicology, may involve compounds like Daphnogirin A to assess environmental impacts and toxicological profiles of natural substances (Shaw et al., 2008).

properties

Product Name

Daphnogirin A

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(1S,5R,13S)-1,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-21-one

InChI

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)22-10-9-19-20(34)13-24-26(27(19)38-22)29(37)28(36)25-21(35)11-18(33)12-23(25)39-30(29,40-24)15-3-7-17(32)8-4-15/h1-8,11-13,22,31-35,37H,9-10H2/t22-,29+,30-/m1/s1

InChI Key

KVPJDVHJFGPPAB-ZDERHKTGSA-N

Isomeric SMILES

C1CC2=C(C3=C(C=C2O)O[C@@]4([C@]3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)O[C@H]1C7=CC=C(C=C7)O

Canonical SMILES

C1CC2=C(C3=C(C=C2O)OC4(C3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O

synonyms

daphnogirin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daphnogirin A
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Daphnogirin A
Reactant of Route 3
Daphnogirin A
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Daphnogirin A
Reactant of Route 5
Daphnogirin A
Reactant of Route 6
Daphnogirin A

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